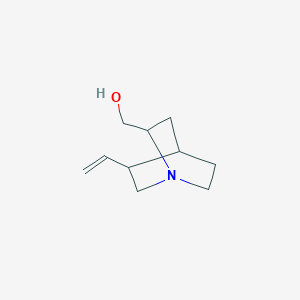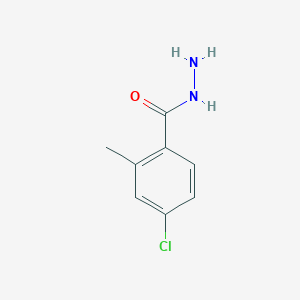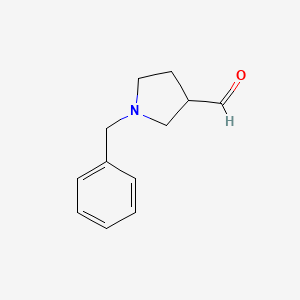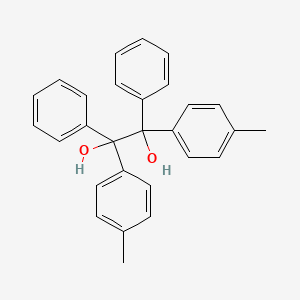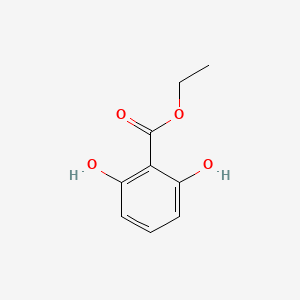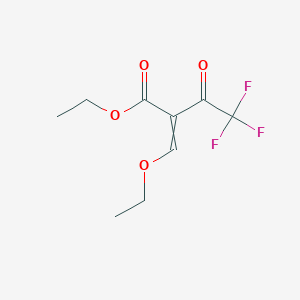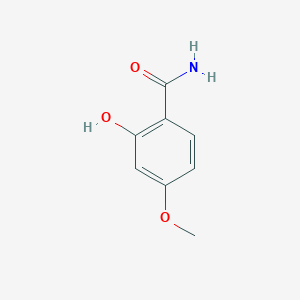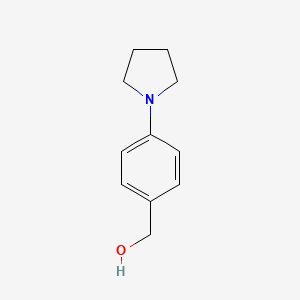
7-oxo-11-Dodecenoic acid
Overview
Description
7-oxo-11-Dodecenoic acid is a chemical compound with the linear formula C12H20O3 . It has a molecular weight of 212.291 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H20O3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The exact mass of this compound is 212.141245 . It has a molecular formula of C12H20O3 . The compound has 15 heavy atoms, no rings, no aromatic rings, 10 rotatable bonds, a Van der Waals molecular volume of 234.61, a topological polar surface area of 54.37, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a logP of 2.95 .Scientific Research Applications
Antitumor and Antifungal Activities
7-oxo-11-Dodecenoic acid and related compounds have shown promise in antitumor and antifungal applications. A study by Kinoshita and Umezawa (1961) synthesized 10-Oxo-11-dodecenoic acid and found it possesses antitumor and antifungal activities (Kinoshita & Umezawa, 1961).
Role in DNA Adduct Formation
Dioxododecenoic acid, a molecule related to this compound, has been implicated in the formation of etheno DNA adducts, suggesting its potential role in genetic alterations and mutagenesis (Lee et al., 2005).
Plant Growth Regulation
This compound is structurally similar to traumatic acid, a plant wound hormone. Studies have indicated its role in plant growth regulation and response to wounding (Zimmerman & Coudron, 1979).
Biochemical Pathways in Plants
Research has shown that this compound is involved in various biochemical pathways in plants, particularly in response to stress and injury, highlighting its significance in plant biology (Noordermeer et al., 2000).
Fatty Acid Analysis in Foods
This compound and its derivatives have been identified in used and unused frying oils, suggesting its importance in food science for the analysis of lipid oxidation and quality (Kamal-Eldin et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, 11-Dodecenoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
7-oxododec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2H,1,3-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFEDLMFNBDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402557 | |
| Record name | 7-oxo-11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54921-60-7 | |
| Record name | 7-oxo-11-Dodecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






